Methyl 4-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate
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Overview
Description
Methyl 4-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 5-bromo-2-oxopyridin-1(2H)-yl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 2-pyridone, is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position of the pyridone ring.
Alkylation: The brominated pyridone is then alkylated with a suitable alkylating agent to introduce the methyl group at the nitrogen atom of the pyridone ring.
Esterification: The resulting intermediate is then esterified with methyl 4-formylbenzoate under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridone ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the pyridone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine, sodium hydride).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products
Substitution: Substituted pyridone derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are typically elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((5-chloro-2-oxopyridin-1(2H)-yl)methyl)benzoate
- Methyl 4-((5-fluoro-2-oxopyridin-1(2H)-yl)methyl)benzoate
- Methyl 4-((5-iodo-2-oxopyridin-1(2H)-yl)methyl)benzoate
Uniqueness
Methyl 4-((5-bromo-2-oxopyridin-1(2H)-yl)methyl)benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can also affect the compound’s physical properties, such as solubility and stability.
Properties
IUPAC Name |
methyl 4-[(5-bromo-2-oxopyridin-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)11-4-2-10(3-5-11)8-16-9-12(15)6-7-13(16)17/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLCXNOGIQVJHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(C=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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